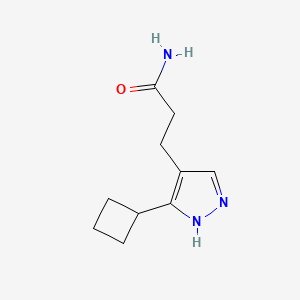
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide
Übersicht
Beschreibung
3-(3-Cyclobutyl-1H-pyrazol-4-yl)propanamide, also known as CBP, is a cyclic amide with a pyrazole ring structure. It is a heterocyclic compound that has a wide range of applications in organic synthesis and medicinal chemistry. CBP is an important intermediate in the synthesis of a variety of compounds, and has been used in the synthesis of several drugs, including antifungals, antibiotics, and antivirals. In addition, CBP has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and other diseases.
Wissenschaftliche Forschungsanwendungen
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential use as an antifungal, antibiotic, and antiviral agent. In organic synthesis, this compound has been used as an intermediate in the synthesis of a variety of compounds, including drugs, polymers, and dyes.
Wirkmechanismus
The mechanism of action of 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2. In addition, this compound has been shown to inhibit the activity of several transcription factors, including NF-κB and AP-1.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has anti-inflammatory and anti-oxidant activities. In addition, this compound has been shown to inhibit the activity of several enzymes involved in inflammation and apoptosis. In vivo studies have shown that this compound can reduce the expression of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. In addition, this compound is soluble in many organic solvents and can be used in a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is difficult to purify the compound, and it can be difficult to obtain a high yield of the desired product.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-cyclobutyl-1H-pyrazol-4-yl)propanamide. These include further investigation into the biochemical and physiological effects of this compound, as well as the development of new synthetic methods for the synthesis of this compound and related compounds. In addition, further studies are needed to explore the potential use of this compound in the treatment of various diseases, such as cancer, neurodegenerative diseases, and other diseases. Finally, further research is needed to explore the potential use of this compound in the development of new drugs.
Eigenschaften
IUPAC Name |
3-(5-cyclobutyl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-9(14)5-4-8-6-12-13-10(8)7-2-1-3-7/h6-7H,1-5H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCYEAJHNIEVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



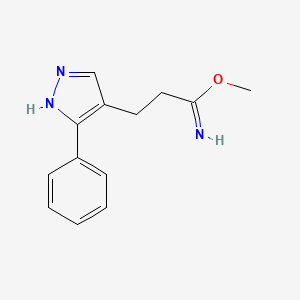
![2-Cyclopropyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482303.png)

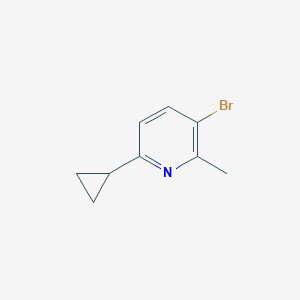
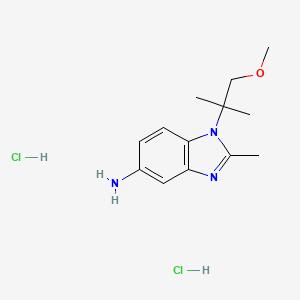
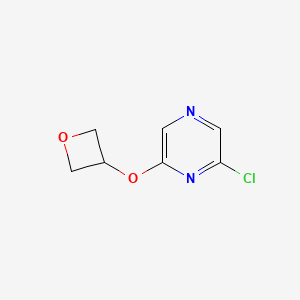

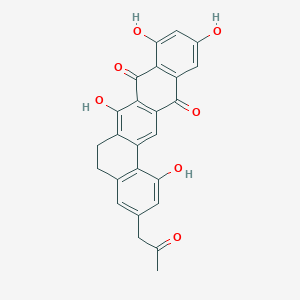
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
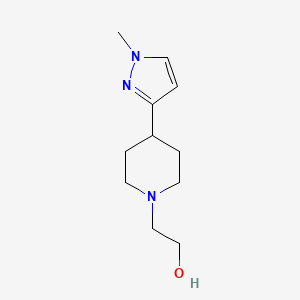
![6-cyclopropyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482316.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482318.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)